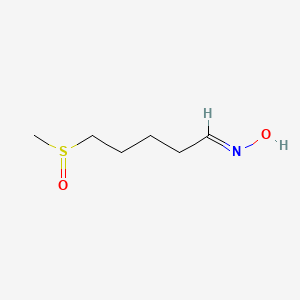

5-Methylsulfinyl-pentanal Oxime

Description

Structure

3D Structure

Properties

CAS No. |

1391062-46-6 |

|---|---|

Molecular Formula |

C6H13NO2S |

Molecular Weight |

163.235 |

IUPAC Name |

(NE)-N-(5-methylsulfinylpentylidene)hydroxylamine |

InChI |

InChI=1S/C6H13NO2S/c1-10(9)6-4-2-3-5-7-8/h5,8H,2-4,6H2,1H3/b7-5+ |

InChI Key |

VEGNBEIQGHBSNM-FNORWQNLSA-N |

SMILES |

CS(=O)CCCCC=NO |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 5 Methylsulfinyl Pentanal Oxime and Its Analogs

Established and Refined Synthetic Routes to 5-Methylsulfinyl-pentanal Oxime

The synthesis of this compound is not a trivial process and is typically achieved through a sequential approach. A plausible and established pathway involves the initial synthesis of a precursor molecule, 5-(methylthio)pentanal (B2899609), followed by oximation and subsequent stereoselective oxidation of the sulfide (B99878) to a sulfoxide (B87167).

Synthesis via Hydroxylation and Oxime Formation from Pentanal Derivatives

A key step in the synthesis of this compound is the formation of the oxime functional group from a pentanal derivative. The general reaction for oxime formation involves the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). This reaction is typically carried out in a weakly acidic medium to facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon.

Once 5-(methylthio)pentanal is obtained, the subsequent oximation reaction is carried out by treating the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a mild base, such as sodium acetate (B1210297) or pyridine (B92270), to neutralize the liberated HCl. The reaction mechanism involves the initial formation of a tetrahedral intermediate, which then dehydrates to form the oxime.

The general reaction is as follows:

CH₃S(CH₂)₄CHO + NH₂OH·HCl → CH₃S(CH₂)₄CH=NOH + H₂O + HCl

This reaction can be performed in various solvents, including ethanol (B145695) or aqueous ethanol, and the temperature is often controlled to prevent side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete conversion of the aldehyde.

Specific Strategies for Methylsulfinyl Group Introduction and Stereochemical Control

The introduction of the methylsulfinyl group is a critical step that imparts chirality to the molecule. This is typically achieved by the oxidation of the corresponding sulfide, 5-(methylthio)pentanal oxime. The oxidation of sulfides to sulfoxides is a well-established transformation in organic synthesis, and a variety of reagents and methods are available.

For the synthesis of a racemic mixture of this compound, common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate (B1199274) (NaIO₄) can be employed. The reaction is generally performed in a suitable solvent like methanol (B129727), ethanol, or dichloromethane (B109758) at controlled temperatures to avoid over-oxidation to the corresponding sulfone.

However, for the synthesis of enantiomerically enriched or pure this compound, stereoselective oxidation methods are required. This is a significant area of research, and several strategies have been developed:

Chiral Reagents: The use of chiral oxidizing agents, such as chiral oxaziridines (e.g., Davis oxaziridines), can induce asymmetry in the oxidation process, leading to the preferential formation of one enantiomer of the sulfoxide.

Catalytic Asymmetric Oxidation: This is a more atom-economical and elegant approach. It involves the use of a chiral catalyst in combination with a stoichiometric achiral oxidant. Common catalytic systems include:

Titanium-based catalysts: The Sharpless-Kagan and Modena methods, which utilize titanium isopropoxide in the presence of chiral diethyl tartrate (DET), are classic examples. These systems, with an oxidant like tert-butyl hydroperoxide (t-BuOOH), can achieve high enantioselectivities.

Vanadium-based catalysts: Chiral vanadium complexes have also been shown to be effective catalysts for the asymmetric oxidation of sulfides.

Enzyme-catalyzed oxidation: Biocatalysis using enzymes like monooxygenases can offer excellent enantioselectivity under mild reaction conditions.

The choice of the catalytic system and reaction conditions, including the solvent, temperature, and the nature of the oxidant, plays a crucial role in determining the enantiomeric excess (ee) of the resulting sulfoxide.

Table 1: Comparison of Methods for Stereoselective Sulfide Oxidation

| Method | Chiral Source | Typical Oxidant | Advantages | Disadvantages |

| Chiral Reagents | Stoichiometric chiral oxaziridine | - | Good enantioselectivity | Requires stoichiometric amounts of expensive chiral reagents |

| Titanium Catalysis | Chiral diethyl tartrate (DET) | t-BuOOH | High enantioselectivity, well-established | Catalyst can be sensitive to air and moisture |

| Vanadium Catalysis | Chiral Schiff base ligands | H₂O₂ | Good enantioselectivity | Can sometimes lead to over-oxidation |

| Biocatalysis | Enzymes (e.g., monooxygenases) | O₂ or H₂O₂ | Excellent enantioselectivity, mild conditions | Substrate scope can be limited, enzyme cost and stability |

Optimization of Reaction Conditions for Enhanced Yield and Purity

To obtain this compound in high yield and purity, careful optimization of the reaction conditions for both the oximation and the oxidation steps is essential.

For the Oximation Step:

pH Control: The rate of oxime formation is pH-dependent. The reaction is generally fastest in a slightly acidic medium (pH 4-5). The use of a buffer or a mild base like sodium acetate helps to maintain the optimal pH.

Stoichiometry: A slight excess of hydroxylamine hydrochloride is often used to ensure complete conversion of the aldehyde.

Temperature: The reaction is typically carried out at room temperature or with gentle heating. Higher temperatures can lead to the decomposition of the oxime or side reactions.

Solvent: The choice of solvent is important for dissolving both the aldehyde and the hydroxylamine salt. Ethanol, methanol, and their aqueous mixtures are commonly used.

For the Oxidation Step:

Choice of Oxidant: The oxidant should be chosen based on its selectivity for sulfide to sulfoxide oxidation and its compatibility with the oxime functional group. Milder oxidants are generally preferred to prevent over-oxidation to the sulfone.

Stoichiometry of Oxidant: Using a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the oxidant is crucial to avoid the formation of the sulfone byproduct.

Temperature: The oxidation is often carried out at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity and minimize side reactions.

Catalyst Loading (for catalytic methods): In catalytic asymmetric oxidation, the catalyst loading is optimized to achieve a balance between reaction rate and cost-effectiveness.

Purification of the final product is typically achieved through chromatographic techniques, such as column chromatography on silica (B1680970) gel, to separate the desired sulfoxide from any unreacted starting materials, the corresponding sulfone, and other impurities.

Development of Novel and Efficient Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in organic chemistry. This trend has also influenced the synthesis of compounds like this compound.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. Several strategies can be applied to the synthesis of this compound to make it more environmentally friendly:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like dichloromethane with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact. For the oximation step, performing the reaction in water or a water-ethanol mixture is a viable green approach.

Catalysis: The use of catalysts, especially for the stereoselective oxidation step, is inherently a green principle as it reduces the amount of waste generated compared to stoichiometric reagents. Heterogeneous catalysts that can be easily recovered and reused are particularly desirable.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. Catalytic reactions generally have higher atom economy than stoichiometric ones.

Energy Efficiency: Performing reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Table 2: Green Chemistry Approaches in the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Safer Solvents | Using water or ethanol for the oximation reaction. |

| Catalysis | Employing catalytic methods for stereoselective sulfide oxidation. |

| Atom Economy | Preferring catalytic routes over stoichiometric reagents. |

| Energy Efficiency | Optimizing reactions to proceed at room temperature. |

Catalytic and Stereoselective Synthesis of this compound Enantiomers

The development of novel catalytic systems for the stereoselective synthesis of sulfoxides is an active area of research. For the synthesis of enantiomerically pure this compound, the focus is on designing highly efficient and selective catalysts.

Recent advances in this field include:

Organocatalysis: The use of small organic molecules as catalysts for asymmetric sulfide oxidation has emerged as a promising metal-free alternative. Chiral ketones, for example, can be used to generate chiral dioxiranes in situ, which then act as the asymmetric oxidizing agent.

Immobilized Catalysts: Immobilizing chiral catalysts on solid supports, such as polymers or silica, facilitates their recovery and reuse, making the process more economical and sustainable.

Flow Chemistry: Performing the synthesis in a continuous flow reactor can offer several advantages, including better control over reaction parameters (temperature, pressure, reaction time), improved safety, and easier scalability. The catalytic asymmetric oxidation of the sulfide precursor could be well-suited for a flow chemistry setup.

The quest for more efficient and selective catalysts for the synthesis of chiral sulfoxides continues to be a driving force in organic synthesis. The application of these novel catalytic methods to the synthesis of this compound and its analogs holds the potential for more practical and sustainable production of these valuable compounds.

Synthesis of Isotopically Labeled this compound for Advanced Mechanistic and Metabolic Studies

The synthesis of isotopically labeled this compound is crucial for in-depth mechanistic and metabolic investigations, allowing for the precise tracking of the molecule and its metabolites. wikipedia.org Labeling can be strategically introduced at various positions within the molecule, such as the sulfur atom, the carbon backbone, or the oxime functional group.

A plausible synthetic route to isotopically labeled this compound begins with the synthesis of an isotopically labeled precursor, 5-(methylthio)pentanal. This can be followed by selective oxidation to the sulfoxide and subsequent oximation.

Key Isotopes and Labeling Strategies:

Sulfur Isotopes (³³S, ³⁴S, or ³⁵S): For studies focusing on the metabolic fate of the sulfur moiety, labeling with a stable isotope like ³⁴S or a radioactive isotope like ³⁵S is employed. nih.gov The synthesis would start from a commercially available labeled sulfur source, such as sodium sulfide ([³⁴S]Na₂S). nih.gov This can be used to generate labeled sodium thiomethoxide ([³⁴S]CH₃SNa), which then reacts with a suitable five-carbon electrophile, like 5-chloropentanal (B1584631) or 5-bromopentanal, to yield labeled 5-(methylthio)pentanal.

Carbon-13 (¹³C): To trace the carbon skeleton of the molecule, ¹³C labeling is utilized. nih.gov This can be achieved by starting with a ¹³C-labeled building block. For instance, a Grignard reagent prepared from a ¹³C-labeled methyl halide (e.g., ¹³CH₃I) can be used to introduce a labeled methyl group.

Deuterium (B1214612) (²H or D): Deuterium labeling is often used to investigate reaction mechanisms and to alter metabolic profiles of compounds. acs.org The aldehyde proton of 5-methylsulfinyl-pentanal can be selectively exchanged with deuterium using D₂O under catalytic conditions. rsc.orgnih.gov For example, synergistic catalysis involving a thiol and a photoredox catalyst can facilitate this hydrogen isotope exchange (HIE) at the formyl C-H bond. rsc.org

Illustrative Synthetic Approach for [³⁴S]-5-Methylsulfinyl-pentanal Oxime:

Preparation of [³⁴S]-5-(methylthio)pentanal: Commercially available [³⁴S]-sodium sulfide is methylated to produce [³⁴S]-sodium thiomethoxide. This is then reacted with 5-chloropentanal via a nucleophilic substitution reaction to yield [³⁴S]-5-(methylthio)pentanal.

Oxidation to [³⁴S]-5-(methylsulfinyl)pentanal: The synthesized labeled sulfide is then selectively oxidized to the corresponding sulfoxide. A mild and selective oxidizing agent, such as hydrogen peroxide in acetic acid, can be employed to prevent over-oxidation to the sulfone. nih.govresearchgate.net Careful control of stoichiometry and reaction temperature is critical for achieving high selectivity. acsgcipr.org

Oximation to [³⁴S]-5-Methylsulfinyl-pentanal Oxime: The final step involves the reaction of [³⁴S]-5-(methylsulfinyl)pentanal with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) to form the desired labeled oxime.

The following table summarizes potential isotopic labeling strategies and their applications:

| Isotope | Labeling Position | Precursor | Application |

|---|---|---|---|

| ³⁴S | Sulfur atom | [³⁴S]Sodium sulfide | Metabolic fate studies of the sulfur moiety |

| ¹³C | Methyl group | ¹³CH₃I | Tracing the carbon backbone in metabolic pathways |

| ²H (D) | Formyl position | D₂O | Mechanistic studies and alteration of metabolic profiles |

Scalable Production Strategies for Research and Development Purposes

Transitioning the synthesis of this compound from a laboratory scale to a larger scale for extensive research and development requires robust and efficient production strategies. Key considerations for scalability include reaction efficiency, safety, cost-effectiveness, and ease of purification.

Batch and Continuous Flow Processes:

While traditional batch synthesis can be employed, modern continuous flow chemistry offers significant advantages for scalable production. almacgroup.com Continuous flow reactors provide enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety profiles, especially for potentially exothermic reactions like oxidations. allfordrugs.comresearchgate.netresearchgate.net

Scalable Oxidation of the Sulfide Precursor:

The selective oxidation of 5-(methylthio)pentanal to 5-(methylsulfinyl)pentanal is a critical step that requires careful optimization for large-scale synthesis.

Hydrogen Peroxide-Based Oxidation: The use of hydrogen peroxide as an oxidant is environmentally benign, as its only byproduct is water. nih.gov Transition-metal-free conditions using glacial acetic acid as a solvent have been shown to be effective for the selective oxidation of sulfides to sulfoxides on a larger scale. nih.govresearchgate.net

Electrochemical Oxidation: An electrochemical approach offers a green and scalable alternative, using electrons as the oxidant. rsc.org This method can be highly selective and avoids the need for chemical oxidants, simplifying downstream purification.

Iron-Catalyzed Aerobic Oxidation: Recent developments have shown that iron nitrate (B79036) can catalyze the selective oxidation of sulfides to sulfoxides using oxygen from the air as the terminal oxidant. acs.org This method has been successfully applied to gram-scale synthesis and demonstrates potential for kilogram-scale production in flow chemistry setups. acs.org

Scalable Oximation:

The conversion of 5-methylsulfinyl-pentanal to its oxime can also be adapted for large-scale production.

Continuous Flow Oximation: The reaction of aldehydes with hydroxylamine can be efficiently carried out in a continuous flow system. acs.org This allows for rapid reaction times, high throughput, and safe handling of reagents. A study on the continuous multistep synthesis of C4-oxime-substituted thiazoles highlights the advantages of flow reactor configurations upon scaling up. acs.org

The following table outlines a comparison of batch versus continuous flow processes for the synthesis of this compound:

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Scalability | Can be challenging due to heat and mass transfer limitations. | More straightforward scalability by extending operation time or "numbering-up" reactors. almacgroup.com |

| Safety | Potential for thermal runaways in exothermic reactions. | Improved safety due to small reaction volumes and excellent heat dissipation. almacgroup.com |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. almacgroup.com |

| Efficiency | May have lower yields and require longer reaction times. | Often higher yields, faster reactions, and increased productivity. allfordrugs.comresearchgate.net |

| Purification | Can be complex due to side products. | Often cleaner reactions leading to simplified purification. |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Methylsulfinyl Pentanal Oxime

Intrinsic Reactivity of the Oxime Moiety

The oxime group (C=N-OH) is a versatile functional group that can undergo various reactions, including hydrolysis, redox transformations, and rearrangements.

The hydrolysis of oximes to regenerate the parent aldehyde or ketone is a well-established reaction, typically catalyzed by acid. nih.gov The stability of oximes towards hydrolysis is generally greater than that of imines or hydrazones. nih.govscispace.com This increased stability is attributed to the electronic effect of the hydroxyl group on the C=N double bond. nih.gov The hydrolysis mechanism involves the protonation of the oxime nitrogen, followed by the nucleophilic attack of water on the carbon atom of the C=N bond, leading to a carbinolamine intermediate which then breaks down to the aldehyde and hydroxylamine (B1172632). nih.gov

The hydrolysis of 5-Methylsulfinyl-pentanal Oxime is expected to be acid-catalyzed, yielding 5-methylsulfinyl-pentanal and hydroxylamine. The rate of hydrolysis is dependent on the pH of the solution. nih.gov In addition to acid-catalyzed hydrolysis, UV irradiation can also promote the cleavage of the oxime group, leading back to the aldehyde.

Decomposition pathways for molecules containing sulfur and nitrogen can be complex. Under certain conditions, such as microbial action, degradation can lead to the formation of various smaller molecules including organic acids, alcohols, and sulfur-containing compounds like dimethyl disulfide and dimethyl trisulfide. uts.edu.au

The carbon-nitrogen double bond of the oxime functionality is susceptible to both oxidation and reduction reactions.

Oxidation: The oxime group can be oxidized to form the corresponding nitro compound. mdpi.com This transformation can be achieved using various oxidizing agents. For instance, the oxidation of arylcyanomethylenequinone oximes can yield nitro compounds, although the reaction conditions can influence whether other parts of the molecule are affected. mdpi.com

Reduction: The reduction of oximes is a common method for the synthesis of primary amines. Reagents such as sodium borohydride (B1222165) or lithium aluminum hydride can be employed to reduce the oxime group. This reaction proceeds via the reduction of the C=N double bond to an N-hydroxy amine, which is then further reduced to the amine.

Recent advances in catalysis have introduced new methods for oxime transformations. For example, gold redox catalysis has been used for the cyclization and arylation of allylic oximes to form isoxazolines. rsc.org Furthermore, photoredox catalysis in combination with hydrogen atom transfer (HAT) provides a pathway to activate the O-H bond of β,γ-unsaturated oximes, generating iminoxyl radicals that can participate in various synthetic transformations. rsc.org While this compound is not a β,γ-unsaturated oxime, these modern catalytic methods highlight the diverse redox chemistry of the oxime group.

Table 1: Summary of General Redox Transformations for Oxime Groups

| Transformation | Reagent/Condition | Product Type |

|---|---|---|

| Oxidation | Oxidizing agents | Nitro compounds mdpi.com |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Primary amines |

| Redox Catalysis | Gold (I)/(III) catalysis (for allylic oximes) | Functionalized isoxazolines rsc.org |

| Photoredox/HAT | Visible light, photocatalyst (for β,γ-unsaturated oximes) | Iminoxyl radicals for further synthesis rsc.org |

The dehydration of aldoximes is a fundamental reaction that provides a convenient route to nitriles. researchgate.netaip.org This transformation can be accomplished using a wide array of dehydrating agents and conditions.

Common methods for the conversion of aldoximes to nitriles include:

Heating in a solvent like N,N-dimethylformamide (DMF), which can also act as a catalyst. researchgate.net

Reaction with reagents such as 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base. nih.gov

Treatment with N-chlorosuccinimide and pyridine (B92270). thieme-connect.com

Organoselenium-catalyzed conversion in the presence of an activator. sioc-journal.cn

A catalytic Appel-type reaction using triphenylphosphine (B44618) oxide, oxalyl chloride, and triethylamine. aip.org

The reaction of this compound with a suitable dehydrating agent would be expected to yield 5-methylsulfinyl-pentanenitrile.

Beyond simple dehydration, the oxime moiety can be a precursor for the synthesis of nitrogen-containing heterocycles. Iminyl radicals, which can be generated from oximes, are key intermediates in cyclization reactions to form rings like pyridines. cas.cn For example, the reaction of unactivated oximes with α,β-unsaturated aldehydes under copper and photocatalytic conditions can lead to the formation of multi-substituted pyridine frameworks. cas.cn

Table 2: Selected Reagents for the Dehydration of Aldoximes to Nitriles

| Reagent/System | Conditions | Reference |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Heating at 135 °C | researchgate.net |

| BOP / DBU | CH₂Cl₂, THF, or DMF at room temperature | nih.gov |

| N-Chlorosuccinimide / Pyridine | Dichloromethane (B109758) at room temperature | thieme-connect.com |

| Diphenyl diselenide / FP-OTf | Open air | sioc-journal.cn |

| Ph₃PO (cat.) / Oxalyl chloride / Et₃N | Acetonitrile at room temperature | aip.org |

Reactions and Transformations Involving the Methylsulfinyl Group

The sulfoxide (B87167) functionality is a key reactive center in this compound, capable of undergoing oxidation, reduction, and characteristic rearrangements.

Oxidation: The sulfoxide group represents an intermediate oxidation state for sulfur and can be readily oxidized to the corresponding sulfone. A variety of oxidizing agents can effect this transformation, with hydrogen peroxide being a common and environmentally benign choice. nih.govmdpi.com The selectivity of the oxidation of sulfides to sulfoxides without over-oxidation to sulfones can be challenging, but specific conditions and catalysts have been developed to control this. nih.govorganic-chemistry.org For the oxidation of a sulfoxide to a sulfone, stronger oxidizing conditions or specific catalysts are typically employed. organic-chemistry.org In the context of this compound, oxidation would yield 5-methylsulfonyl-pentanal oxime.

Reduction: The deoxygenation of sulfoxides to the corresponding sulfides is a synthetically important transformation. sioc-journal.cn A wide range of methods has been developed for this reduction, often characterized by their mildness and chemoselectivity. organic-chemistry.orgtandfonline.com Some common reagent systems for sulfoxide reduction include:

Triflic anhydride (B1165640) and potassium iodide. organic-chemistry.org

Oxalyl chloride and ethyl vinyl ether. mdpi.com

Electrochemical methods using a Lewis acid like AlCl₃. rsc.org

The reduction of this compound would produce 5-(methylsulfanyl)pentanal oxime. ebi.ac.uk

Table 3: Selected Methods for Oxidation and Reduction of Sulfoxides

| Transformation | Reagent/System | Product from this compound | Reference |

|---|---|---|---|

| Oxidation | Hydrogen Peroxide / Catalyst | 5-Methylsulfonyl-pentanal oxime | mdpi.comorganic-chemistry.org |

| Reduction | Triflic anhydride / Potassium iodide | 5-(Methylsulfanyl)pentanal oxime | organic-chemistry.org |

| Reduction | Oxalyl chloride / Ethyl vinyl ether | 5-(Methylsulfanyl)pentanal oxime | mdpi.com |

| Reduction | Electrochemical (with AlCl₃) | 5-(Methylsulfanyl)pentanal oxime | rsc.org |

Sulfoxides bearing at least one α-hydrogen, such as this compound, are known to undergo the Pummerer rearrangement. wikipedia.orgorganicreactions.org This reaction typically occurs in the presence of an acid anhydride, such as acetic anhydride. The mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form a thial cation intermediate. wikipedia.org This electrophilic intermediate can then be trapped by a nucleophile. In the presence of acetic anhydride, the nucleophile is acetate (B1210297), leading to the formation of an α-acyloxy thioether. wikipedia.orgtcichemicals.com

The Pummerer rearrangement of this compound would likely involve the methyl group attached to the sulfur, leading to a product where the methyl group is functionalized. The resulting α-acyloxy thioether can be a versatile intermediate for further synthetic transformations, as it can be hydrolyzed to an aldehyde or ketone. wikipedia.org The Pummerer reaction is a cornerstone of organosulfur chemistry and has been extensively studied for its synthetic utility in forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netbarnesandnoble.comgoogle.com.cu

Beyond the classic Pummerer rearrangement, sulfur-mediated rearrangements encompass a broad class of reactions, including various sigmatropic shifts ( organic-chemistry.orgmdpi.com and mdpi.commdpi.com rearrangements), which are highly valuable in organic synthesis. unsw.edu.auvilniustech.lt The specific pathways available to this compound would depend on the reaction conditions and the presence of other reagents.

Reactivity of the Pentanal Carbon Skeleton and Its Substituents

The chemical reactivity of this compound is primarily dictated by the interplay of its three key structural features: the oxime functional group (C=N-OH), the flexible five-carbon pentanal skeleton, and the terminal methylsulfinyl substituent. The oxime group, formed from the condensation of 5-(methylsulfanyl)pentanal with hydroxylamine, is a major site of reactivity. ebi.ac.uk Like other oximes, it can undergo hydrolysis to revert to the corresponding aldehyde, particularly under acidic conditions. It is also susceptible to reduction, which can yield either the primary amine or the aldehyde, using reagents like sodium borohydride or lithium aluminum hydride. smolecule.com Conversely, oxidation of the oxime group can lead to the formation of a corresponding carboxylic acid. smolecule.com

The methylsulfinyl group (-S(O)CH₃) at the 5-position significantly influences the molecule's properties. This sulfur-containing moiety is known to enhance the thermal stability of the compound. The sulfur atom in the sulfoxide is a potential site for further oxidation to a sulfone group. The reactivity of the molecule is also influenced by the potential for the hydroxyl group of the oxime to be substituted under either acidic or basic conditions, allowing for the introduction of other functional groups. smolecule.com

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic parameters for this compound are not extensively documented in publicly available literature. However, valuable insights can be drawn from studies on structurally analogous compounds, such as 5-hydroxy-pentanal oxime.

The formation of the oxime from the aldehyde precursor is a key reaction. Studies on the conversion of 5-hydroxypentanal (B1214607) to its oxime reveal that the reaction follows second-order kinetics. smolecule.com The rate of this nucleophilic addition-elimination reaction is highly dependent on the pH of the medium. smolecule.com The reaction proceeds via a carbinolamine intermediate, and the rate-determining step under acidic and neutral conditions is often the dehydration of this intermediate. umbreitkatalog.de

A distinct pH-rate profile has been characterized for the formation of 5-hydroxy-pentanal oxime, which can be extrapolated to understand the synthesis of its methylsulfinyl counterpart:

Acidic Conditions (pH < 4): At low pH, the carbonyl oxygen is protonated, which paradoxically reduces the electrophilicity of the carbonyl carbon, leading to a significant decrease in the reaction rate constant. smolecule.com

Optimal Range (pH 4.5 - 5.2): In this range, a balance is achieved where the hydroxylamine nucleophile is sufficiently available and the carbonyl group is activated for attack, resulting in the maximum reaction rate. smolecule.com The rate constant (k₂) can increase from approximately 0.18 M⁻¹min⁻¹ at pH 3 to 2.74 M⁻¹min⁻¹ at pH 5.2. smolecule.com

Table 1: pH-Dependent Reaction Kinetics for Oxime Formation Data based on the analogous compound 5-hydroxy-pentanal oxime.

| pH | Reaction Regime | Observed Rate Constant (k₂) |

| < 4.0 | Acidic, reduced carbonyl electrophilicity | Low (e.g., 0.18 M⁻¹min⁻¹) |

| 4.5 - 5.2 | Optimal, balanced nucleophilicity/activation | High (up to 2.74 M⁻¹min⁻¹) |

Thermodynamic data, such as the enthalpy of formation and vaporization, are crucial for chemical process design and safety assessments. umsl.edu While specific values for this compound are not available in the reviewed literature, these properties are fundamental for understanding the compound's energy profile. Such data are typically determined through calorimetric measurements and can be estimated using group additivity methods. umsl.edupageplace.de The thermal stability imparted by the sulfur-containing group suggests a relatively stable thermodynamic profile compared to non-sulfurated analogues.

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound has not been specifically detailed in research literature. However, its structural components—the oxime and sulfinyl groups—suggest potential reactivity under these conditions based on general principles of organic photochemistry and electrochemistry.

Photochemical Reactivity: Photocatalysis and direct photolysis often rely on molecules with specific light-absorbing properties (chromophores) and sufficiently long-lived excited states to engage in chemical reactions. scispace.com The C=N double bond of the oxime group is a potential chromophore. Upon absorption of UV light, oximes can undergo E/Z (syn/anti) isomerization around the C=N bond. Another potential photochemical pathway could involve homolytic cleavage of the N-O bond, generating radical intermediates that could lead to subsequent rearrangements or fragmentation products. The efficiency of any photocatalytic reaction involving this compound would depend on factors like the quantum yield of excited state formation and the molar extinction coefficient at the excitation wavelength. scispace.com

Electrochemical Reactivity: The primary sites for electrochemical activity in this compound would likely be the sulfur atom and the oxime moiety. The sulfinyl group is susceptible to electrochemical oxidation, where the sulfur atom can be oxidized to a higher oxidation state, forming a sulfone. This type of transformation is common for sulfoxides. The oxime group can also be electrochemically active. It can be reduced at a cathode, typically involving the C=N bond, which could lead to the formation of an amine. The specific potentials required for these oxidations or reductions would depend on the solvent, electrolyte, and electrode material used.

While these pathways are theoretically plausible, dedicated experimental investigation is required to confirm the specific photochemical and electrochemical reactivity, reaction products, and mechanistic details for this compound.

Biological and Biochemical Investigations of 5 Methylsulfinyl Pentanal Oxime in Model Systems

Role of 5-Methylsulfinyl-pentanal Oxime as a Glucosinolate Precursor and Intermediate

This compound is a pivotal, yet transient, intermediate compound in the biosynthesis of aliphatic glucosinolates. nih.govnih.gov Glucosinolates are a class of sulfur-rich secondary metabolites characteristic of plants in the order Brassicales, which includes important crops like broccoli and cabbage. revista-agroproductividad.orgoup.com The core structure of all glucosinolates consists of a β-thioglucose group and a sulfonated oxime, with a variable side chain derived from an amino acid. mdpi.com The specific structure of this compound destines it to be a precursor for ω-methylsulfinylalkyl glucosinolates, such as glucoraphanin (B191350) (4-methylsulfinylbutyl glucosinolate). researchgate.netsrce.hr

The biosynthesis pathway is a multi-step process beginning with amino acids. cabidigitallibrary.org For aliphatic glucosinolates, the precursor is typically methionine, which undergoes a chain-elongation cycle to add methylene (B1212753) groups to its side chain. oup.commdpi.com This elongated amino acid, such as dihomomethionine (B12077338), is then converted into the corresponding aldoxime, in this case, 5-methylthiopentanal oxime. Subsequent oxidation of the sulfur atom yields this compound. researchgate.netigem.wiki This oxime then enters the core glucosinolate pathway to be converted into the final glucosinolate product. encyclopedia.pub Its existence is primarily as a stepping stone in a larger metabolic assembly line, making it a subject of biochemical rather than direct physiological study. nih.gov

Enzymatic Conversion Pathways in Plants and Microorganisms

The formation and consumption of this compound are governed by a series of specific enzymatic reactions, primarily elucidated in model plants like Arabidopsis thaliana. mdpi.com The pathway involves enzymes located in different cellular compartments, including the cytoplasm and chloroplasts. cabidigitallibrary.org

Key Enzymatic Steps in the Biosynthesis of Aliphatic Glucosinolates:

Amino Acid Chain Elongation: The process starts with the deamination of methionine by branched-chain amino acid aminotransferases (BCATs). cabidigitallibrary.org The resulting 2-oxo acid undergoes condensation with acetyl-CoA, catalyzed by methylthioalkylmalate (MAM) synthases, followed by isomerization and oxidative decarboxylation, effectively elongating the methionine side chain. oup.com This cycle can be repeated to create precursors of varying lengths. srce.hr

Aldoxime Formation: The chain-elongated amino acid (e.g., dihomomethionine) is converted to its corresponding aldoxime (e.g., 5-methylthiopentanal oxime). This crucial step is catalyzed by cytochrome P450 enzymes of the CYP79 family. encyclopedia.pubrhea-db.org Specifically, CYP79F1 and CYP79F2 are responsible for converting chain-elongated methionine derivatives into aliphatic aldoximes. mdpi.comrhea-db.org

Sulfur Oxidation: The sulfide (B99878) in 5-methylthiopentanal oxime can be oxidized to a sulfoxide (B87167), yielding this compound. While this can be achieved via chemical synthesis, the specific flavin-monooxygenase enzyme responsible for this step in plants is a subject of ongoing research. researchgate.net

Conversion to the Glucosinolate Core Structure: The aldoxime is then metabolized by another family of cytochrome P450s, the CYP83s. encyclopedia.pub CYP83A1 specifically handles aliphatic aldoximes, converting them into unstable aci-nitro compounds or nitrile oxides. mdpi.comencyclopedia.pub These reactive intermediates are then conjugated to glutathione (B108866) by glutathione-S-transferases (GSTs). A C-S lyase (SUR1) subsequently cleaves the molecule to form a thiohydroximate. srce.hrencyclopedia.pub

Final Assembly: The thiohydroximate is glucosylated by a UDP-glucosyltransferase (UGT74B1) to form a desulfoglucosinolate. encyclopedia.pub In the final step, a sulfotransferase (SOT16) adds a sulfate (B86663) group, completing the formation of the mature glucosinolate. mdpi.com

The following table summarizes the core enzymatic pathway leading from the chain-elongated amino acid to the final glucosinolate product, highlighting the position of the oxime intermediate.

Table 1: Enzymatic Pathway of Aliphatic Glucosinolate Biosynthesis

| Substrate | Enzyme Family | Specific Enzyme (Example) | Product | Cellular Location |

|---|---|---|---|---|

| Chain-elongated Methionine (e.g., Dihomomethionine) | Cytochrome P450 | CYP79F1 | 5-Methylthiopentanal Oxime | Cytoplasm |

| 5-Methylthiopentanal Oxime | Flavin-monooxygenase (putative) | - | This compound | Cytoplasm |

| This compound | Cytochrome P450 | CYP83A1 | aci-Nitro compound (unstable) | Cytoplasm |

| aci-Nitro compound + Glutathione | Glutathione-S-Transferase (GST) | GSTF11 | S-alkyl-thiohydroximate | Cytoplasm |

| S-alkyl-thiohydroximate | C-S Lyase | SUR1 | Thiohydroximate | Cytoplasm |

| Thiohydroximate + UDP-Glucose | Glucosyltransferase | UGT74B1 | Desulfoglucosinolate | Cytoplasm |

Metabolite Profiling and Identification in Biological Extracts

Identifying and quantifying transient intermediates like this compound within a complex biological matrix such as a plant extract requires sophisticated analytical techniques. nih.gov Metabolite profiling, or metabolomics, is the platform used for this purpose, most commonly employing chromatography coupled to mass spectrometry. mdpi.com

Analytical Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for profiling primary and secondary metabolites. mdpi.com However, compounds like oximes are non-volatile. Therefore, a crucial derivatization step is required prior to analysis. nih.gov This typically involves a two-step process: first, methoximation to stabilize the oxime group, followed by silylation (e.g., with MSTFA) to increase the volatility and thermal stability of the molecule, allowing it to pass through the gas chromatograph. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques such as Ultra-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UPLC-HRMS) are also extensively used. metabolomexchange.org LC-MS has the advantage of analyzing compounds in their native state without the need for derivatization. This method separates metabolites in the liquid phase before they are ionized and detected by the mass spectrometer, providing accurate mass data that can be used to determine the elemental composition of the compound. metabolomexchange.org

The identification is confirmed by comparing the retention time and mass spectrum (or accurate mass and fragmentation pattern) of the analyte in the extract with those of an authentic chemical standard, such as synthesized this compound. researchgate.netmetabolomexchange.org

Mechanisms of Biological Activity (excluding clinical data)

The primary biological role of this compound is not through its own direct activity, but as an essential precursor in the biosynthesis of defense-related glucosinolates. nih.govnih.gov The biological activity is ultimately expressed by the downstream products generated from the glucosinolates upon tissue damage. When plant tissue is disrupted (e.g., by herbivore feeding), the enzyme myrosinase comes into contact with the glucosinolate that was formed from the oxime intermediate. srce.hr This hydrolysis releases a variety of bioactive compounds, most notably isothiocyanates, nitriles, and thiocyanates. revista-agroproductividad.org Therefore, the "biological activity" linked to this compound is indirect, manifested through the potent actions of its metabolic descendants.

Molecular Target Identification and Ligand-Binding Studies

Direct ligand-binding studies on this compound are scarce due to its nature as a transient metabolic intermediate. However, its "molecular targets" can be defined as the enzymes that specifically recognize and bind to it to catalyze its conversion in the biosynthetic pathway.

The key molecular target for aliphatic aldoximes, including this compound, is the cytochrome P450 enzyme CYP83A1 . mdpi.comencyclopedia.pub This enzyme's active site binds the oxime, positioning it for the oxidative reaction that converts it into an unstable aci-nitro intermediate, the next step in the core glucosinolate pathway. encyclopedia.pub Studies on Arabidopsis mutants lacking functional CYP83A1 show an accumulation of aliphatic aldoximes and a corresponding lack of aliphatic glucosinolates, confirming that this enzyme is the primary in vivo target for these oximes. srce.hr Therefore, the interaction between this compound and CYP83A1 represents a critical substrate-enzyme binding event.

In Vitro Investigations of Antimicrobial and Antioxidant Properties

There is no significant body of research investigating the direct antimicrobial or antioxidant properties of this compound itself. The focus of such studies has been on the stable end-products of the pathway. The glucosinolate derived from this oxime, glucoraphanin, and particularly its hydrolysis product, sulforaphane (B1684495), are well-documented for their biological effects.

Antimicrobial Properties: The isothiocyanate sulforaphane, derived from the glucosinolate that this compound helps produce, has demonstrated antimicrobial activity against a range of pathogens in vitro.

Antioxidant Properties: The antioxidant activity associated with this pathway is primarily attributed to sulforaphane's ability to induce phase II antioxidant enzymes in cells, rather than by direct radical scavenging.

The role of this compound in this context is strictly that of a biosynthetic precursor, without which the production of these active defense compounds in the plant would be halted.

Cellular Assays for Modulatory Effects on Biological Processes

Similar to its antimicrobial and antioxidant properties, the modulatory effects on biological processes are not attributed directly to this compound, but to its ultimate metabolic product, sulforaphane. Cellular assays have extensively documented the effects of sulforaphane, which is produced only after the glucosinolate (derived from the oxime) is hydrolyzed.

The contribution of this compound is foundational; its synthesis and conversion are indispensable steps for the plant to accumulate the glucoraphanin reserves that lead to these cellular effects upon tissue damage. The entire biosynthetic pathway, with the oxime as a key intermediate, functions as a system to produce and store a potent defensive compound in a stable, inactive form.

Table 2: Summary of Biological Roles and Investigations

| Topic | Direct Role of this compound | Indirect Role (via Downstream Products like Sulforaphane) |

|---|---|---|

| Glucosinolate Biosynthesis | Essential intermediate; substrate for CYP83A1 enzyme. encyclopedia.pub | Not applicable. |

| Molecular Targets | The enzyme CYP83A1 is its primary molecular target. mdpi.comencyclopedia.pub | Induces Nrf2 transcription factor, leading to antioxidant enzyme production. |

| Antimicrobial Activity | Not documented. | Exhibits activity against various microbial pathogens. |

| Antioxidant Activity | Not documented. | Acts as an indirect antioxidant by inducing cellular defense enzymes. |

| Cellular Modulation | Not documented. | Modulates pathways related to inflammation, cell cycle, and apoptosis. |

Studies in Non-Human Model Organisms (e.g., plant, microbial, animal models)

The biological significance of this compound is primarily understood through its role as an endogenous metabolite in plants. Oximes, as a class of compounds, are recognized for their fundamental role in the metabolism of plant growth, development, and in a variety of biosynthetic pathways. nih.gov They are situated at crucial metabolic crossroads, acting as intermediates in the production of both general and specialized metabolites. researchgate.net

Interaction with Biosynthetic or Degradative Pathways

The most well-characterized function of this compound is its role as a key intermediate in the biosynthesis of aliphatic glucosinolates in plants, particularly in the model organism Arabidopsis. rhea-db.org Glucosinolates are sulfur-rich secondary metabolites that serve as defense compounds against herbivores and pathogens. rhea-db.org

This compound is derived from the amino acid L-dihomomethionine. This conversion is catalyzed by cytochrome P450 enzymes, specifically CYP79F1 and CYP79F2 in Arabidopsis. rhea-db.org These enzymes have distinct but overlapping functions in metabolizing chain-elongated methionine derivatives into their corresponding aldoximes. rhea-db.org

Once formed, the (E)-isomer of the oxime serves as a crucial branch-point intermediate. researchgate.net In the glucosinolate pathway, it is converted into an S-alkylthiohydroximate, a reaction that defines the commitment of the molecule to glucosinolate synthesis rather than other metabolic fates like the production of cyanogenic glucosides. researchgate.net This S-alkylthiohydroximate is then further processed through several enzymatic steps to yield glucoraphanin (4-methylsulfinylbutyl glucosinolate), a well-known anti-cancer compound found in broccoli. researchgate.net The synthesis of labeled glucoraphanin for metabolic studies often utilizes 5-(methylsulfinyl)pentanal oxime as a key precursor. researchgate.net

Conversely, a potential degradative or recycling pathway has also been identified where (E)-5-(methylsulfanyl)pentanal oxime can be converted back to L-dihomomethionine. rhea-db.org This reaction highlights the dynamic nature of metabolic grids within the cell.

The table below summarizes the key enzymatic reactions involving this compound in the glucosinolate pathway.

| Precursor | Enzyme(s) | Product | Pathway | Model Organism |

| L-Dihomomethionine | CYP79F1, CYP79F2 | This compound | Glucosinolate Biosynthesis | Arabidopsis |

| (E)-5-(methylsulfanyl)pentanal oxime | CYP83A1, C-S lyase, Glucosyltransferase, Sulfotransferase | Glucoraphanin | Glucosinolate Biosynthesis | Arabidopsis |

| (E)-5-(methylsulfanyl)pentanal oxime | NADPH-hemoprotein reductase | L-Dihomomethionine | Degradative/Recycling | In vitro reaction |

This interactive table summarizes the biosynthetic and degradative interactions of the target compound.

Advanced Analytical Techniques for Characterization and Quantification of 5 Methylsulfinyl Pentanal Oxime

High-Resolution Chromatographic Separations

High-resolution chromatographic techniques are fundamental for isolating 5-Methylsulfinyl-pentanal Oxime from complex matrices and for its accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of tandem mass spectrometry.

For the analysis of related oxime compounds, a typical GC-MS/MS method would involve a split/splitless injector set at a high temperature, for instance 250°C, to ensure efficient vaporization of the analyte. fmach.it The gas chromatograph is often equipped with a fused silica (B1680970) capillary column, such as one coated with 5% diphenyl/95% dimethylpolysiloxane, which is effective for separating a wide range of organic molecules. ijcmas.com

The temperature program of the GC oven is critical for achieving optimal separation. A representative program might start at a low temperature, such as 40°C, hold for a few minutes, and then ramp up in stages to a final temperature, for example, 250°C. fmach.it This gradient temperature approach allows for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. fmach.it Helium is commonly used as the carrier gas. fmach.it

In the mass spectrometer, electron ionization (EI) at 70 eV is a standard method for generating ions. acs.org For enhanced selectivity and sensitivity, Multiple Reaction Monitoring (MRM) mode is employed in MS/MS. fmach.itacs.org This involves selecting a specific precursor ion of the analyte and then monitoring a specific product ion that is formed upon collision-induced dissociation. This high specificity minimizes interference from matrix components, which is particularly crucial when analyzing complex samples. acs.org

Table 1: Illustrative GC-MS/MS Parameters for Oxime Analysis

| Parameter | Setting |

| Injector Temperature | 250°C |

| Column Type | Fused silica capillary column (e.g., 5% Diphenyl / 95% Dimethyl polysiloxane) |

| Oven Program | Initial: 40°C (hold 4 min), Ramp 1: to 80°C at 20°C/min, Hold: 4 min at 80°C, Ramp 2: to 100°C at 2°C/min, Hold: 5 min at 100°C, Ramp 3: to 170°C at 2.5°C/min, Ramp 4: to 250°C at 20°C/min (hold 1 min) |

| Carrier Gas | Helium (1.2 mL/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MS Transfer Line Temp. | 250°C |

| MS Ion Source Temp. | 250°C |

This table presents a hypothetical set of parameters based on typical methods for related compounds and is for illustrative purposes. fmach.itacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. This method is often used for the analysis of oxime metabolites in various matrices. epa.gov

A typical LC-MS system utilizes a gradient elution program with a reverse-phase column. The mobile phase often consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, with an acid modifier like formic acid to improve peak shape and ionization efficiency. epa.gov The analysis is commonly performed using positive ion electrospray ionization (ESI), where the protonated molecular ion [M+H]+ is selected as the precursor ion for MS/MS analysis. epa.gov

Collision-induced dissociation of the precursor ion in the collision cell of the mass spectrometer generates specific product ions. The most abundant product ion is then monitored for quantification, providing a high degree of selectivity and sensitivity. epa.gov For robust analysis, it is standard practice to include control samples and fortified samples at known concentrations to verify the recovery and accuracy of the method. epa.gov

Development of Chiral Separation Methods

Since this compound contains a stereogenic center at the sulfur atom, the development of chiral separation methods is crucial for isolating and characterizing its individual enantiomers. Chiral chromatography, particularly using high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is the most common approach for resolving enantiomers.

Columns such as Chiralcel OD-H and Chiralpak AD have been successfully employed for the preparative-scale resolution of similar chiral sulfoxide (B87167) compounds. nih.gov The choice of the mobile phase is critical for achieving separation and is often empirically determined. The absolute configuration of the separated enantiomers can then be determined using techniques like X-ray crystallography. nih.gov The development of such methods is essential for understanding the stereospecific properties and activities of the individual enantiomers of this compound.

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the carbon-hydrogen framework of this compound.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the connectivity of protons and their corresponding carbons, providing a complete structural assignment. Such detailed NMR analysis is crucial for verifying the structure of synthesized intermediates like this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte.

For this compound (C₆H₁₃NO₂S), the expected monoisotopic mass is 163.0667. HRMS analysis would be able to confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm), thereby distinguishing it from other compounds with the same nominal mass but different elemental formulas. This technique is often used in conjunction with LC or GC to provide unequivocal identification of the target compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by identifying its key functional groups.

Infrared (IR) Spectroscopy is a powerful tool for confirming the presence of specific bonds within a molecule. For oximes, characteristic IR absorption bands are observed that correspond to the O-H and C=N-OH groups. researchgate.net In the case of this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3418 cm⁻¹ due to the O-H stretching vibration of the oxime group. researchgate.net Additionally, a characteristic absorption peak around 1643 cm⁻¹ would indicate the C=N stretching of the oxime functional group. researchgate.net The presence of the sulfinyl group would likely be observed in the fingerprint region of the spectrum, typically between 1000 and 1100 cm⁻¹.

A summary of the expected spectroscopic data for this compound is presented in the table below.

| Spectroscopic Technique | Functional Group | Expected Absorption Region |

| Infrared (IR) Spectroscopy | O-H (oxime) | ~3418 cm⁻¹ |

| Infrared (IR) Spectroscopy | C=N (oxime) | ~1643 cm⁻¹ |

| Infrared (IR) Spectroscopy | S=O (sulfinyl) | 1000 - 1100 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Chromophores | Dependent on solvent and conjugation |

Sample Preparation Strategies for Complex Biological and Environmental Matrices

The accurate quantification of this compound in complex samples, such as those from biological or environmental sources, requires meticulous sample preparation to remove interfering substances.

Solid-Phase Extraction (SPE) is a commonly employed technique for the cleanup and concentration of analytes from complex matrices. For the analysis of related compounds like Strecker aldehydes in wine, a robust method involving derivatization followed by selective SPE has been developed. csic.es This approach utilizes a sorbent, such as a styrene/divinylbenzene copolymer, to retain the analytes of interest while allowing interfering matrix components to pass through. csic.es A similar strategy could be adapted for this compound, where the choice of sorbent and elution solvents would be optimized for its specific chemical properties.

Solid-Phase Microextraction (SPME) offers a solvent-free and often automated alternative to traditional liquid-liquid extraction and SPE. nih.govresearchgate.net In Headspace-SPME (HS-SPME), a coated fiber is exposed to the vapor phase above a sample, allowing volatile and semi-volatile analytes to be adsorbed. nih.gov This technique has been successfully applied to the analysis of a wide range of volatile organic compounds in food and beverage samples. nih.govunimore.it For the analysis of this compound, an appropriate fiber coating, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), would be selected to ensure efficient extraction. nih.gov

Derivatization is often a crucial step in sample preparation, particularly for gas chromatography (GC) analysis. Derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to convert carbonyl compounds into more volatile and thermally stable derivatives, improving their chromatographic behavior and detection sensitivity. csic.esnih.gov This approach has been validated for the analysis of various aldehydes and ketones in wine. nih.gov

The choice of sample preparation strategy depends on the matrix, the concentration of the analyte, and the analytical technique being used. A comparison of these methods is provided below.

| Sample Preparation Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. | High recovery, good cleanup, can handle larger sample volumes. | Can be time-consuming and require significant solvent volumes. |

| Solid-Phase Microextraction (SPME) | Analyte partitioning between a coated fiber and the sample matrix. | Solvent-free, simple, easily automated. | Fiber lifetime can be limited, potential for matrix effects. |

| Derivatization | Chemical modification of the analyte to improve its analytical properties. | Enhanced volatility, improved thermal stability, increased sensitivity. | Can add complexity to the sample preparation process, potential for side reactions. |

Quantitative Analysis and Method Validation for Research Applications

For research applications, it is essential to employ fully validated quantitative analytical methods to ensure the accuracy and reliability of the results.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. researchgate.net When coupled with techniques like SPME for sample introduction, GC-MS provides high sensitivity and selectivity. nih.gov For the quantitative analysis of this compound, a GC-MS method would be developed and validated. This would involve optimizing the GC column, temperature program, and MS parameters to achieve good separation and detection of the analyte. nih.govnih.gov

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision (repeatability and reproducibility), and recovery. csic.esnih.gov

Linearity is assessed by analyzing a series of calibration standards at different concentrations to establish a linear relationship between the instrument response and the analyte concentration. csic.es

LOD and LOQ represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. csic.es

Accuracy is determined by comparing the measured concentration to a known true value, often through the analysis of certified reference materials or spiked samples.

Precision is a measure of the random error and is expressed as the relative standard deviation (RSD) of replicate measurements. csic.es

Recovery is the percentage of the analyte that is successfully extracted and measured from a sample matrix. csic.es

A typical workflow for the quantitative analysis and method validation of this compound is outlined in the table below.

| Step | Description | Key Parameters |

| Method Development | Optimization of sample preparation, chromatographic separation, and mass spectrometric detection. | SPME fiber, GC column, temperature program, MS acquisition mode. |

| Calibration | Generation of a calibration curve using standards of known concentration. | Linearity (R² value), calibration range. csic.es |

| Validation | Assessment of the method's performance characteristics. | LOD, LOQ, accuracy, precision (RSD), recovery. csic.esnih.gov |

| Sample Analysis | Quantification of this compound in unknown samples. | Use of internal standards to correct for matrix effects and variations in sample preparation. csic.es |

By employing these advanced analytical techniques and adhering to rigorous method validation protocols, researchers can obtain accurate and reliable data on the presence and concentration of this compound in various complex samples.

Theoretical and Computational Studies of 5 Methylsulfinyl Pentanal Oxime

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 5-Methylsulfinyl-pentanal Oxime. These calculations provide a detailed picture of electron distribution, orbital energies, and the energies of various molecular states.

Computational studies can elucidate the mechanisms of reactions involving this compound by mapping out the potential energy surface for a given transformation. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, the formation of oximes from aldehydes or ketones is known to be acid-catalyzed and proceeds through intermediates. mdpi.com DFT calculations can model this process, determining the activation energies for each step. mdpi.com

A key reaction pathway for compounds related to this compound, which is a derivative of glucosinolate breakdown products, is the formation of isothiocyanates. nih.govnih.gov Computational modeling can predict the energetics of the rearrangement of the oxime to form an isothiocyanate, a reaction of significant biological interest. The sulfoxide (B87167) group introduces chirality at the sulfur atom, and quantum mechanics can be used to study the stereoselectivity of such reactions. acs.org

Table 1: Hypothetical Calculated Energies for Key Steps in the Rearrangement of this compound to an Isothiocyanate

| Step | Species | Relative Energy (kcal/mol) |

| 1 | This compound (Reactant) | 0.0 |

| 2 | Transition State 1 (Protonation) | +15.2 |

| 3 | Protonated Intermediate | +5.8 |

| 4 | Transition State 2 (Rearrangement) | +25.7 |

| 5 | Isothiocyanate Product | -10.4 |

Note: This data is illustrative and based on typical values for similar computed reactions.

The oxime group (C=N-OH) in this compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond. Quantum chemical calculations can determine the relative stability of these isomers. nih.gov Generally, the (E) isomer is found to be more stable due to reduced steric hindrance, a finding that can be quantified by calculating the Gibbs free energy of each isomer. nih.gov

Table 2: Calculated Relative Stabilities of (E) and (Z) Isomers of a Model Aldoxime

| Isomer | Method/Basis Set | Relative Gibbs Free Energy (ΔG) (kJ/mol) |

| (E) | B3LYP/6-311++G(2d,2p) | 0.0 |

| (Z) | B3LYP/6-311++G(2d,2p) | +3.5 |

Source: Adapted from computational studies on similar oximes, illustrating the typical energy difference between isomers. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules, MD can provide detailed insights into intermolecular interactions, such as those between this compound and a solvent or a biological macromolecule.

In an aqueous environment, MD simulations can reveal how water molecules arrange themselves around the solute, forming hydrogen bonds with the polar oxime and sulfoxide groups. The sulfoxide group, in particular, is a strong hydrogen bond acceptor. mdpi.com The hydrophobic alkyl chain would likely be surrounded by a more ordered cage of water molecules. These simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

MD simulations are also used to study the interactions of small molecules with lipid membranes, which is relevant for predicting how a compound might be absorbed and distributed in a biological system. mdpi.com For this compound, simulations could model its partitioning between an aqueous and a lipid phase, providing an estimate of its membrane permeability.

In Silico Prediction of Biological Activity and Molecular Docking Studies

Computational methods are widely used in drug discovery to predict the biological activity of new compounds and to understand their mechanism of action at a molecular level. nih.govresearchgate.netresearchgate.net For this compound, these techniques can be used to screen for potential protein targets and to predict its binding affinity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com In the context of drug design, a model of this compound would be "docked" into the binding site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose.

For example, given the structural similarities to isothiocyanates with known anticancer activity, one might perform docking studies with proteins known to be targets of these compounds, such as Keap1 or various enzymes involved in cell signaling. nih.gov The results of such a study would provide a hypothetical binding mode and an estimated binding energy, which can be used to prioritize the compound for further experimental testing.

Table 3: Example of Molecular Docking Results for a Hypothetical Target

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Hypothetical Kinase A | -7.5 | Lys72, Glu91, Leu148 |

| Known Inhibitor | Hypothetical Kinase A | -8.2 | Lys72, Glu91, Asp165 |

Note: This data is for illustrative purposes to show typical outputs of a molecular docking study.

Computational Approaches for Designing Novel Derivatives with Modified Properties

Computational chemistry can also be used to rationally design new molecules with improved properties based on a starting scaffold like this compound. nih.govrsc.org This process, often referred to as in silico drug design, can involve several approaches.

One common technique is Quantitative Structure-Activity Relationship (QSAR) modeling. acs.orgnih.gov If a set of related compounds has been synthesized and their biological activity measured, a QSAR model can be built to correlate chemical structure with activity. This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the selection of the most promising candidates for synthesis. Descriptors used in QSAR models can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP). nih.gov

Another approach is structure-based drug design. Using the results from molecular docking studies, a chemist can identify which parts of the this compound molecule are most important for binding to its target. nih.gov For example, if the oxime group is forming a critical hydrogen bond, derivatives could be designed to enhance this interaction. Conversely, if a part of the molecule is in a sterically crowded region of the binding site, modifications could be made to reduce this clash. This iterative process of computational design, followed by synthesis and testing, can significantly accelerate the development of new bioactive compounds. nih.gov

Applications of 5 Methylsulfinyl Pentanal Oxime in Fundamental Research

Utility as a Core Building Block in Complex Organic Synthesis

5-Methylsulfinyl-pentanal Oxime serves as a crucial intermediate in the multi-step chemical synthesis of complex natural products, most notably Glucoraphanin (B191350). theclinivex.comchemicalbook.comresearchgate.net Glucoraphanin is a glucosinolate found in cruciferous vegetables like broccoli. wikipedia.orgescholarship.org The total chemical synthesis of Glucoraphanin is a challenging endeavor, and the construction of the 5-methylsulfinylpentyl side chain is a critical part of the process.

The synthesis involves a sequence of reactions where the oxime functional group is strategically introduced. researchgate.net For instance, a common synthetic route starts with protecting the aldehyde group of a precursor, followed by oxidation of the sulfide (B99878) to a sulfoxide (B87167), and then deprotection in the presence of hydroxylamine (B1172632) to form the desired this compound. researchgate.net This oxime is then further elaborated, often through conversion to a thiohydroximic acid derivative, which is subsequently glycosylated to yield the final glucosinolate structure. researchgate.net The stability and reactivity of the oxime group make it an ideal handle for these transformations. numberanalytics.com Its role as a key building block is underscored by its commercial availability as a reference standard and synthetic intermediate. theclinivex.com

A key challenge in these syntheses is controlling the stereochemistry at the sulfur atom of the sulfoxide group. wikipedia.org While many syntheses result in a mixture of stereoisomers, methods for stereoselective oxidation are an active area of research. researchgate.net

Application as a Chemical Probe for Elucidating Biological Mechanisms

The primary value of this compound as a chemical probe is indirect, serving as a precursor to isotopically labeled versions of Glucoraphanin. chemicalbook.comresearchgate.net Glucoraphanin itself is a precursor to the biologically active isothiocyanate, Sulforaphane (B1684495), which is formed by the action of the enzyme myrosinase upon plant tissue damage. wikipedia.orgresearchgate.net Sulforaphane is a subject of intense research for its potential health benefits, particularly in cancer prevention, through its influence on pathways like carcinogen metabolism and apoptosis. escholarship.orgresearchgate.netfrontiersin.org

To study the metabolic fate, distribution, and mechanism of action of Sulforaphane in biological systems, researchers require isotopically labeled versions of the molecule. The synthesis of labeled Glucoraphanin, which can then be converted to labeled Sulforaphane in vivo or in vitro, provides an essential tool for these investigations. researchgate.net By incorporating stable isotopes such as Deuterium (B1214612) (²H) or Carbon-13 (¹³C) into the structure of this compound, scientists can synthesize labeled Glucoraphanin. chemicalbook.comresearchgate.net These labeled compounds allow for precise tracking and quantification in complex biological matrices using techniques like mass spectrometry, thereby helping to elucidate the intricate mechanisms of Sulforaphane's bioactivity. researchgate.net

Contribution to the Understanding of Natural Product Biosynthesis

This compound and its unoxidized precursor, 5-(methylsulfanyl)pentanal oxime, are central to understanding the biosynthesis of aliphatic glucosinolates in plants. rhea-db.orgebi.ac.uk The biosynthesis of these natural defense compounds is a complex pathway that originates from amino acids. researchgate.netnih.gov

The general biosynthetic route involves three main stages:

Amino Acid Chain Elongation: The side chain of an amino acid, typically methionine for aliphatic glucosinolates, is extended. researchgate.netfrontiersin.org

Core Glucosinolate Structure Formation: The elongated amino acid is converted into the core glucosinolate structure. This process involves the conversion of the amino acid to an aldoxime, catalyzed by cytochrome P450 enzymes of the CYP79 family. rhea-db.org For example, dihomomethionine (B12077338) is converted to (E)-5-(methylsulfanyl)pentanal oxime. rhea-db.org

Secondary Modification: The core structure undergoes further modifications, such as oxidation of the sulfur atom in the side chain. escholarship.orgresearchgate.net It is at this stage that a flavin-monooxygenase converts the methylthio group to the characteristic methylsulfinyl group of Glucoraphanin. wikipedia.org

By synthesizing and using intermediates like this compound, researchers can probe the substrate specificity and mechanisms of the enzymes involved in this pathway. rhea-db.org Studying the conversion of these synthetic intermediates in plant extracts or with purified enzymes helps to piece together the precise sequence and regulation of glucosinolate biosynthesis.

Potential in Materials Science or Chemical Engineering as a Specialty Chemical

While specific, direct applications of this compound in materials science or chemical engineering are not extensively documented, its chemical nature suggests potential uses as a specialty chemical. Oximes as a class of compounds are recognized for their utility in various chemical applications. numberanalytics.com

Table 1: Potential Applications of Oxime Derivatives

| Application Area | Description of Use | General Reference |

|---|---|---|

| Polymer Chemistry | Oximes can act as stabilizers or be used in the synthesis of novel polymers. | numberanalytics.com |

| Coordination Chemistry | The oxime group can form stable complexes with metal ions (chelation), which can be useful in creating catalysts or metal-sequestering materials. |

The bifunctional nature of this compound, with its nucleophilic oxime group and polar sulfoxide group, could potentially be exploited to create specialty polymers or materials with unique properties, such as altered hydrophilicity or metal-binding capabilities. However, research to explore and develop these specific applications has yet to be published in mainstream literature. Its primary documented role remains that of a synthetic intermediate for biologically relevant molecules. theclinivex.com

Future Directions and Emerging Research Opportunities for 5 Methylsulfinyl Pentanal Oxime

Exploration of Unconventional Synthetic Routes and Derivatization

The future of 5-methylsulfinyl-pentanal oxime research is intrinsically linked to the development of novel and efficient synthetic methodologies.

Unconventional Synthetic Routes:

Current synthetic approaches often rely on traditional multi-step procedures. Future research should pivot towards more sustainable and efficient "green" chemistry approaches. This includes exploring solvent-free "grindstone" chemistry, where reactants are ground together, potentially with a catalyst like Bi₂O₃, to produce the oxime in high yields with minimal waste. nih.gov Organocatalyzed reactions, for instance using pyrrolidine, offer another mild and efficient route for the synthesis of aliphatic oximes, proceeding via iminium activation. researchgate.netacs.org Furthermore, metal-assisted transformations, such as the reduction of corresponding nitroalkanes using low-oxidation-state metal ions, present an alternative pathway that could be optimized for this specific compound. nih.gov

Derivatization Strategies:

The functional handles of this compound—the oxime and sulfoxide (B87167) groups—provide fertile ground for derivatization to create a library of novel analogues. The oxime moiety can be readily converted into other functional groups such as nitriles or amides through reactions like the Beckmann rearrangement. nih.gov It can also be O-alkylated or O-acylated to produce a range of ethers and esters with potentially altered biological activities. nih.gov The sulfoxide group offers another point for modification, including oxidation to the corresponding sulfone or reduction to the sulfide (B99878), which could modulate the compound's polarity and biological interactions. The development of selective derivatization techniques, perhaps using protecting groups for one functionality while modifying the other, will be crucial. researchgate.net For instance, novel iminoesters can be synthesized by conjugating the oxime with various bioactive molecules, such as anti-inflammatory drugs, using coupling agents. nih.gov

| Compound Name | Molecular Formula | Key Features | Potential Application |

| This compound | C₆H₁₃NO₂S | Sulfoxide, Oxime | Intermediate for Glucoraphanin (B191350) |